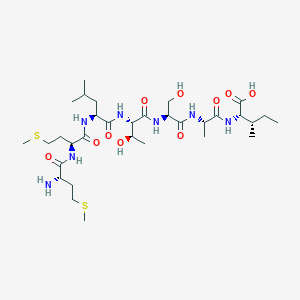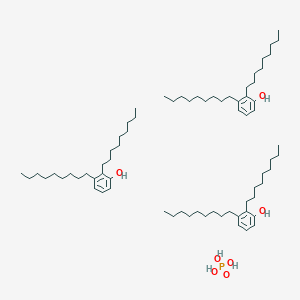
Phosphoric acid--2,3-dinonylphenol (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–2,3-dinonylphenol (1/3) is a chemical compound with the molecular formula C72H129O7P. It is a complex ester formed by the reaction of phosphoric acid with 2,3-dinonylphenol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,3-dinonylphenol (1/3) typically involves the esterification of phosphoric acid with 2,3-dinonylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include the use of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 100-150°C and stirred for several hours to complete the esterification process .
Industrial Production Methods
In industrial settings, the production of phosphoric acid–2,3-dinonylphenol (1/3) is carried out in large-scale reactors. The process involves the continuous feeding of phosphoric acid and 2,3-dinonylphenol into the reactor, along with the catalyst and solvent. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants to the desired product. The product is then purified by distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid–2,3-dinonylphenol (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphoric acid and phenol functional groups in the compound .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can result in the formation of alcohols. Substitution reactions can yield a variety of substituted phenol derivatives .
Applications De Recherche Scientifique
Phosphoric acid–2,3-dinonylphenol (1/3) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical studies to investigate the interactions between phosphoric acid derivatives and biological molecules.
Medicine: In medicinal chemistry, phosphoric acid–2,3-dinonylphenol (1/3) is studied for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of phosphoric acid–2,3-dinonylphenol (1/3) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Phosphoric acid–2,3-dinonylphenol (1/3) can be compared with other similar compounds, such as other phosphoric acid esters and phenol derivatives. Some of the similar compounds include:
Phosphoric acid–2,4-dinonylphenol (1/3): Similar in structure but with different substitution patterns on the phenol ring.
Phosphoric acid–2,3-dioctylphenol (1/3): Similar in structure but with different alkyl chain lengths.
Phosphoric acid–2,3-dinonylphenol (1/2): Similar in structure but with a different ratio of phosphoric acid to phenol
Phosphoric acid–2,3-dinonylphenol (1/3) is unique due to its specific substitution pattern and the ratio of phosphoric acid to phenol, which imparts distinct chemical and physical properties to the compound .
Propriétés
Numéro CAS |
805233-78-7 |
|---|---|
Formule moléculaire |
C72H129O7P |
Poids moléculaire |
1137.8 g/mol |
Nom IUPAC |
2,3-di(nonyl)phenol;phosphoric acid |
InChI |
InChI=1S/3C24H42O.H3O4P/c3*1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h3*17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
SPWPBAMDOJJHDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


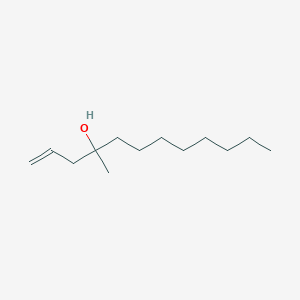

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

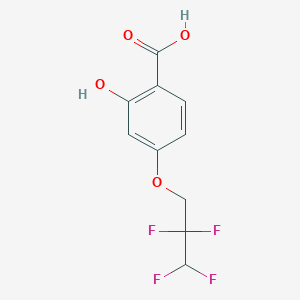
![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)

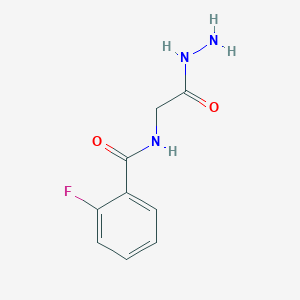
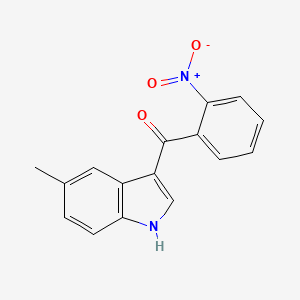
![4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol](/img/structure/B12523004.png)

